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Compound of Interest

Compound Name: ARV-771

Cat. No.: B605596 Get Quote

Introduction: ARV-771 is a pioneering small-molecule, pan-BET (Bromodomain and Extra-

Terminal) degrader developed using the Proteolysis-Targeting Chimera (PROTAC) technology.

[1][2] It represents a significant therapeutic advance over traditional BET inhibitors by inducing

the degradation of BET proteins rather than merely blocking their function.[3] This molecule has

demonstrated potent anti-tumor activity in preclinical models, particularly in castration-resistant

prostate cancer (CRPC), by effectively suppressing key oncogenic signaling pathways.[2][3]

This technical guide provides an in-depth overview of the pharmacological properties of ARV-
771, designed for researchers and drug development professionals.

Mechanism of Action
ARV-771 is a heterobifunctional molecule composed of a ligand that binds to BET proteins and

another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This dual

binding brings the BET proteins (BRD2, BRD3, and BRD4) into close proximity with the E3

ligase, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.

[4][5] By eliminating the entire protein scaffold, ARV-771 overcomes some limitations of BET

inhibitors, which can be compromised by the accumulation of BET proteins.[6]
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Caption: Mechanism of Action of ARV-771 PROTAC.

Pharmacological Properties
Binding Affinity and Degradation Potency
ARV-771 is a pan-BET degrader, binding to the bromodomains of BRD2, BRD3, and BRD4 and

inducing their degradation with high potency in cancer cells.[1][7]

Target
Binding Affinity (Kd)

(nM)

Cellular Degradation

(DC50)
Cell Line

BRD2 (BD1) 34[1][7] < 5 nM[2][7][8] 22Rv1 (CRPC)

BRD2 (BD2) 4.7[1][7] < 5 nM[2][7][8] 22Rv1 (CRPC)

BRD3 (BD1) 8.3[1][7] < 5 nM[2][7][8] 22Rv1 (CRPC)

BRD3 (BD2) 7.6[1][7] < 5 nM[2][7][8] 22Rv1 (CRPC)

BRD4 (BD1) 9.6[1][7] < 5 nM[2][7][8] 22Rv1 (CRPC)

BRD4 (BD2) 7.6[1][7] < 5 nM[2][7][8] 22Rv1 (CRPC)
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Table 1: Binding affinity and cellular degradation potency of ARV-771.

In Vitro Efficacy
ARV-771 demonstrates superior efficacy compared to traditional BET inhibitors in various

cancer models. It potently suppresses the downstream effector c-MYC and induces apoptosis,

whereas inhibitors like JQ-1 and OTX015 are often only cytostatic.[2][8] In CRPC cells, ARV-
771 treatment leads to significant caspase activation and PARP cleavage.[8][9][10]

Parameter Value Cell Lines Notes

c-MYC Depletion

(IC50)
< 1 nM[7][8] 22Rv1

Demonstrates

effective downstream

target suppression.

Antiproliferative

Potency

10- to 500-fold > JQ-

1/OTX015[3][7]

22Rv1, VCaP,

LnCaP95

Highlights the

superiority of

degradation over

inhibition.

Apoptosis Induction
Induces significant

apoptosis[3]

22Rv1, VCaP,

LnCaP95

A key advantage over

cytostatic BET

inhibitors.

AR & AR-V7

Suppression

Reduces mRNA and

protein levels[2][7][8]
VCaP

Critical for overcoming

resistance in CRPC.

Table 2: Summary of in vitro activity of ARV-771 in cancer cell lines.

In Vivo Efficacy and Pharmacodynamics
ARV-771 exhibits robust in vivo activity in solid tumor xenograft models. Subcutaneous

administration leads to significant tumor regression, even in models resistant to standard-of-

care therapies like enzalutamide.[2][3]
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Animal Model Cell Line
Dose &

Administration
Key Outcomes

Nu/Nu Mice 22Rv1 (AR-V7+)
10 mg/kg, s.c., daily[7]

[8]

Significant reduction

in tumor AR-V7 levels.

[8]

Nu/Nu Mice
22Rv1 (Enzalutamide-

Resistant)
30 mg/kg, s.c., daily[9] Tumor regression.[9]

CB17 SCID Mice VCaP
Intermittent Dosing[9]

[10]

Tumor growth

inhibition and BRD4/c-

MYC depletion.[2][9]

Nude Mice HepG2 (HCC)
20 mg/kg, s.c., every

other day[11]

Reduced tumor

volume and weight.

[12]

Table 3: In vivo efficacy of ARV-771 in mouse xenograft models.

Pharmacodynamic studies confirm on-target activity in vivo, with daily 10 mg/kg subcutaneous

injections in 22Rv1 tumor xenografts resulting in a 37% downregulation of BRD4 and a 76%

suppression of c-MYC in tumor tissue.[7] Furthermore, ARV-771 treatment significantly lowered

circulating PSA levels, a key clinical biomarker for prostate cancer.[2]

Pharmacokinetic Properties
ARV-771 was optimized to have physicochemical properties suitable for in vivo studies.[2][3] A

single subcutaneous dose of 10 mg/kg maintains plasma drug levels above the concentration

required for efficacy (c-MYC IC90) for 8-12 hours.[2]

Property Value

Molecular Weight / cPSA / clogD (pH 7.4) 985 / 208 / 2.55 Å²[2][3]

c-MYC IC90 (with 50% mouse serum) 100 nM[2][3]

Aqueous Solubility (PBS) 17.8 µM[2][3]

Permeability (MDCK-MDR1) A to B / B to A 0.09 / 1.61 x 10-6 cm/s[2]
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Table 4: Physicochemical and pharmacokinetic properties of ARV-771.

Affected Signaling Pathways
By degrading BET proteins, ARV-771 disrupts the transcriptional regulation of key oncogenes.

The two most critical pathways affected in CRPC are Androgen Receptor (AR) signaling and c-

MYC signaling. BET proteins act as "reader" proteins that bind to acetylated histones, recruiting

transcriptional machinery to gene promoters. Their degradation by ARV-771 evicts them from

chromatin, leading to the transcriptional repression of AR, AR-V7, and c-MYC.[2][3]
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Caption: Downstream signaling impact of ARV-771.

Mechanisms of Acquired Resistance
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Preclinical studies have identified potential mechanisms of acquired resistance to ARV-771.

Resistance is not typically associated with mutations in the target BET proteins but rather with

alterations in the components of the E3 ligase machinery that the PROTAC hijacks.[13][14]

E3 Ligase Component Downregulation: For VHL-based PROTACs like ARV-771, resistance

can emerge from the depletion or mutation of essential components of the VHL E3 ligase

complex, such as Cullin 2 (CUL2).[13] Loss of CUL2 function prevents the formation of a

productive ubiquitination complex, thereby rendering ARV-771 ineffective.[13]

Drug Efflux Pumps: In multiple myeloma models, resistance has been linked to the

upregulation of the drug efflux pump ABCB1.[15]

Signaling Pathway Activation: Activation of the β-catenin signaling pathway has also been

observed in ARV-771 tolerant multiple myeloma cells.[16]

Notably, cancer cells that develop resistance to a VHL-based degrader may retain sensitivity to

a PROTAC that utilizes a different E3 ligase, such as Cereblon (CRBN).[13][14]
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Caption: Resistance via E3 ligase component alteration.

Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the

pharmacological properties of ARV-771.

Western Blot for Protein Degradation
Objective: To quantify the degradation of target proteins (BRD2, BRD3, BRD4, c-MYC, AR)

and observe markers of apoptosis (cleaved PARP).

Protocol:

Cell Culture and Treatment: Plate cancer cells (e.g., 22Rv1, VCaP) and allow them to

adhere. Treat cells with a dose-response curve of ARV-771 (e.g., 0.1 nM to 1 µM) or

vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

PAGE gel and transfer to a PVDF membrane.

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1

hour. Incubate with primary antibodies against target proteins (e.g., anti-BRD4, anti-c-

MYC, anti-PARP) overnight at 4°C. Wash and incubate with HRP-conjugated secondary

antibodies.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Use a loading control (e.g., GAPDH, β-Actin) to

normalize results.[12][13]

Cell Proliferation Assay
Objective: To determine the antiproliferative effect (IC50) of ARV-771.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b605596?utm_src=pdf-body
https://www.benchchem.com/product/b605596?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9114478/
https://aacrjournals.org/mct/article/18/7/1302/92685/Acquired-Resistance-to-BET-PROTACs-Proteolysis
https://www.benchchem.com/product/b605596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000

cells/well).

Treatment: After 24 hours, treat cells with a serial dilution of ARV-771 for 72 hours.

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well, which

measures ATP levels as an indicator of cell viability.

Data Analysis: Measure luminescence using a plate reader. Normalize the results to

vehicle-treated controls and calculate IC50 values using non-linear regression analysis.[1]

[10]

In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ARV-771 in a mouse model.

Protocol:

Animal Model: Use immunocompromised mice (e.g., male Nu/Nu or SCID).

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 106 22Rv1 cells)

mixed with Matrigel into the flank of each mouse.

Treatment Initiation: Once tumors reach a palpable volume (e.g., 150-200 mm³),

randomize mice into treatment cohorts (e.g., vehicle control, ARV-771 at 10 or 30 mg/kg).

Dosing: Administer the compound via the desired route (e.g., subcutaneous injection)

according to the planned schedule (e.g., daily).

Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per

week.

Endpoint Analysis: At the end of the study, euthanize the animals. Excise tumors for weight

measurement and pharmacodynamic analysis (e.g., Western blot for BRD4/c-MYC) or

immunohistochemistry. Collect blood for biomarker analysis (e.g., PSA ELISA).[2][10][12]
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Caption: General workflow for preclinical evaluation.

Conclusion
ARV-771 is a potent and efficacious pan-BET degrader that validates the therapeutic strategy

of targeted protein degradation for solid tumors.[2] Its ability to induce robust degradation of

BRD2, BRD3, and BRD4 leads to superior anti-tumor activity compared to traditional BET

inhibitors in preclinical models of CRPC and other cancers.[3] By simultaneously suppressing

both AR and c-MYC signaling, ARV-771 addresses key drivers of CRPC progression and

resistance.[2] While acquired resistance through E3 ligase pathway alterations is a potential
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clinical challenge, the extensive preclinical data for ARV-771 provides a strong rationale for the

continued development of BET degraders as a promising new class of cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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